D-Phenylalanyl-d5 Nateglinide is a deuterated derivative of Nateglinide, which is a pharmaceutical compound primarily used for the management of type 2 diabetes mellitus. Nateglinide acts as a rapid-acting insulin secretagogue that stimulates insulin release from the pancreatic beta cells. The incorporation of deuterium in D-Phenylalanyl-d5 Nateglinide enhances its metabolic stability and can improve pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.
Nateglinide was first developed in the late 1990s and has been marketed under various brand names. The deuterated version, D-Phenylalanyl-d5 Nateglinide, is synthesized to study its effects and mechanisms more precisely, often in pharmacokinetic studies.
D-Phenylalanyl-d5 Nateglinide belongs to the class of drugs known as Dipeptidyl Peptidase-4 inhibitors and is classified as an insulin secretagogue. It is structurally related to the amino acid phenylalanine, which is essential in human metabolism.
The synthesis of D-Phenylalanyl-d5 Nateglinide involves several key steps that typically start from readily available precursors. The process can be summarized as follows:
D-Phenylalanyl-d5 Nateglinide has a complex molecular structure characterized by its phenylalanine backbone modified with a cyclohexane-derived carbonyl group. The incorporation of deuterium (d5) indicates that five hydrogen atoms have been replaced with deuterium isotopes.
The structural representation includes:
D-Phenylalanyl-d5 Nateglinide participates in various chemical reactions typical for amides and amino acids, including:
These reactions are crucial for understanding the compound's behavior in biological systems and for developing analytical methods to quantify its presence in biological samples .
D-Phenylalanyl-d5 Nateglinide functions by binding to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx. This process stimulates insulin secretion in response to meals.
Research indicates that the drug's action can be influenced by various factors such as glucose levels and the presence of other hormones like glucagon-like peptide 1 (GLP-1). Its rapid onset makes it particularly effective for controlling postprandial blood glucose levels .
Relevant analyses include spectroscopic methods (NMR, IR) confirming the presence of functional groups and isotopic labeling .
D-Phenylalanyl-d5 Nateglinide serves multiple purposes in scientific research:
The structural integrity of nateglinide's pharmacophore is fully preserved in D-Phenylalanyl-d5 Nateglinide. Nateglinide itself consists of two critical moieties: a trans-4-isopropylcyclohexyl carbonyl group and a D-phenylalanine residue. The pharmacophore operates through stereoselective binding to the sulfonylurea receptor SUR1 on pancreatic β-cell ATP-sensitive potassium (K_ATP) channels. This binding induces channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis [7] [9].
Deuterium substitution occurs exclusively at the ortho and meta positions of the phenylalanine ring's benzyl group, replacing five hydrogen atoms with deuterium (D5). This modification leaves the electronic properties and three-dimensional conformation of the molecule unchanged, ensuring target engagement remains identical to non-deuterated nateglinide. The strategic placement avoids the pharmacophore's active regions—the carboxylate group mediating channel interaction and the carbonyl linker essential for conformational rigidity [2] [9].
Table 1: Structural Comparison of Nateglinide and D-Phenylalanyl-d5 Nateglinide
Feature | Nateglinide | D-Phenylalanyl-d5 Nateglinide |
---|---|---|
Molecular Formula | C₁₉H₂₇NO₃ | C₂₈H₃₁D₅N₂O₄ |
Molecular Weight (g/mol) | 317.43 | 469.63 |
Deuterium Positions | None | ortho/meta positions of D-phenylalanine ring |
CAS Number | 105816-04-4 | 944746-48-9 |
Key Pharmacophore | D-phenylalanine derivative + cyclohexyl carbonyl | Identical to nateglinide |
Deuterated antidiabetic agents represent a strategic application of isotopic chemistry to optimize pharmacokinetics. The conceptual foundation emerged in the 1970s with deuterated analogs of tolbutamide and chlorpropamide, where deuterium-carbon bonds (C-D) were incorporated to retard oxidative metabolism. However, early efforts yielded limited clinical benefits due to insufficient metabolic pathway targeting [10].
Nateglinide’s development as a rapid-onset insulin secretagogue (1990s) provided an ideal candidate for deuteration due to its distinct metabolic vulnerabilities. The drug undergoes extensive hepatic biotransformation (>85%) primarily via cytochrome P450 2C9 (CYP2C9), forming hydroxylated metabolites with reduced activity. The inherent rapid absorption (tₘₐₓ: 0.65–0.95 hours) and elimination (t₁/₂: 1.4–1.8 hours) of nateglinide created a therapeutic window requiring precise dosing around mealtimes [10]. D-Phenylalanyl-d5 Nateglinide emerged in the early 2000s alongside other deuterated diabetes drugs like dapagliflozin-d5, aiming to attenuate first-pass metabolism and prolong therapeutic insulinotropic effects without altering receptor affinity [5].
Deuteration leverages the kinetic isotope effect (KIE), where the increased mass of deuterium (compared to hydrogen) strengthens the carbon-deuterium (C-D) bond. This reduces the rate of bond cleavage during enzymatic reactions, particularly oxidations catalyzed by cytochrome P450 enzymes. For D-Phenylalanyl-d5 Nateglinide, deuteration targets the primary metabolic pathway: hydroxylation of the phenylalanine ring’s benzylic carbon by CYP2C9 [10].
Theoretical models predict a KIE of 2–10 for CYP-mediated reactions involving C-H bond breaking as the rate-limiting step. By replacing hydrogens at metabolically vulnerable sites, deuteration can:
Crucially, renal excretion studies confirm only ~11% of unchanged nateglinide is eliminated via urine in healthy subjects, rising marginally in renal impairment (to ~3%). This suggests hepatic metabolism dictates systemic exposure, making deuteration a viable strategy for PK optimization without exacerbating renal-dependent accumulation risks. The major metabolite M1 (hydroxylated derivative) exhibits modest hypoglycemic activity, and its accumulation in renal failure could prolong effects—a scenario deuteration may mitigate by reducing M1 formation [6] [8].
Table 2: Metabolic and Pharmacokinetic Parameters of Nateglinide vs. Theoretical Deuterated Advantages
Parameter | Nateglinide | Theoretical Impact of Deuteration (D-Phenylalanyl-d5) |
---|---|---|
Primary Metabolic Pathway | CYP2C9-mediated hydroxylation (phenyl ring) | Reduced rate via Kinetic Isotope Effect (KIE) |
Oral Bioavailability | ~73% | Potential increase due to reduced first-pass metabolism |
tₘₐₓ (hours) | 0.65 – 0.95 | Unchanged (absorption rate unaffected) |
t₁/₂ (hours) | 1.4 – 1.8 (healthy) | Moderate prolongation (1.5–2.5 fold predicted) |
Renal Excretion (Unchanged) | ~11% (healthy); ↓ in renal impairment | Negligible change (non-renal clearance dominant) |
Key Metabolite (M1) | Pharmacologically active; accumulates in renal failure | Reduced formation → lower exposure to M1 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0